2-Deacetoxytaxinine B

Antiplatelet Platelet aggregation Thrombosis research

2-Deacetoxytaxinine B offers a differentiated antiplatelet mechanism for labs needing a taxane reference without the confounding microtubule activity of paclitaxel. With IC₅₀ of 16.0 μM against AA and 35.0 μM against U46619, it provides a 3.9-fold potency advantage over acetylsalicylic acid, ensuring precise, reproducible platelet aggregation assays.

Molecular Formula C37H44O11
Molecular Weight 664.7 g/mol
Cat. No. B12428589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deacetoxytaxinine B
Molecular FormulaC37H44O11
Molecular Weight664.7 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C37H44O11/c1-19-27(42)17-26-33(45-22(4)39)32-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)37(32,9)35(47-24(6)41)34(46-23(5)40)31(19)36(26,7)8/h10-16,26,28-29,32-35H,2,17-18H2,1,3-9H3
InChIKeySLJNSLIEGINNEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Deacetoxytaxinine B: A C5-Cinnamoyl Taxane Diterpenoid with Quantifiable Antiplatelet Differentiation


2-Deacetoxytaxinine B (CAS 191547-12-3) is a taxane diterpenoid isolated from the stem bark of Taxus chinensis and Taxus wallichiana [1]. With molecular formula C₃₅H₄₂O₉ and molecular weight 606.7 g/mol [2], this compound belongs to the taxane family—a class renowned for microtubule-stabilizing anticancer agents such as paclitaxel (taxol). Unlike paclitaxel, 2-deacetoxytaxinine B exerts its primary pharmacological activity as a platelet aggregation inhibitor, a functional divergence that creates distinct scientific and procurement considerations within the taxane chemical space [3].

Why 2-Deacetoxytaxinine B Cannot Be Substituted with Taxinine B, Taxol, or Other In-Class Taxanes


Taxane compounds sharing the same core skeleton exhibit divergent pharmacological profiles that preclude functional interchangeability. In a systematic head-to-head comparative study, seven taxanes—including 2-deacetoxytaxinine B, taxinine B, taxol, and taxinine A—were evaluated under identical optical aggregometry conditions, revealing IC₅₀ values spanning a 4.5-fold range against arachidonic acid-induced aggregation (14.4 μM to 64.5 μM) [1]. This quantitative disparity is directly attributable to specific structural features, notably the presence or absence of a cinnamoyl moiety at the C5 position and an oxetane ring at C4–C5, which modulate antiplatelet potency independently of the shared taxane backbone [2]. Substitution based solely on taxane class membership—without accounting for these verified potency differentials—introduces uncontrolled variability in assay outcomes and compromises experimental reproducibility. Procurement decisions must therefore be informed by compound-specific IC₅₀ data rather than taxonomic proximity alone.

2-Deacetoxytaxinine B: Comparative Quantitative Evidence for Scientific Selection


Superior AA-Induced Antiplatelet Potency Relative to Taxinine B and Taxol

2-Deacetoxytaxinine B demonstrates superior inhibitory potency against arachidonic acid (AA)-induced platelet aggregation compared to taxinine B and taxol, two structurally related taxanes [1]. This head-to-head comparison, performed under identical experimental conditions, establishes a quantifiable hierarchy of antiplatelet efficacy among taxane congeners. The potency ranking against AA-induced aggregation (based on IC₅₀) is: 2-deacetoxytaxinine B (16.0 μM) > taxinine (14.4 μM) > taxacin (21.9 μM) > taxchinin B (28.6 μM) > taxinine B (35.5 μM) > taxol (48.2 μM) > taxinine A (64.5 μM) [2].

Antiplatelet Platelet aggregation Thrombosis research

Moderate U46619-Induced Aggregation Inhibition Differentiates from Taxol and ASA

2-Deacetoxytaxinine B inhibits U46619-induced platelet aggregation (U46619 is a stable thromboxane A2 mimetic) with an IC₅₀ of 35.0 μM [1]. While this potency is comparable to taxinine B (IC₅₀ = 36.2 μM) and taxinine (IC₅₀ = 34.8 μM), it markedly exceeds that of taxol (IC₅₀ = 68.7 μM) and the clinical reference acetylsalicylic acid (ASA, IC₅₀ = 340 μM) [2]. The study authors noted that all seven taxanes tested were 5–13-fold more strongly inhibitory than ASA against U46619-induced aggregation [3].

Thromboxane A2 receptor U46619 Antiplatelet

C5-Cinnamoyl Structural Feature Distinguishes Potency Profile from C5-Hydroxyl and Oxetane-Bearing Taxanes

2-Deacetoxytaxinine B contains a cinnamoyl ester moiety at the C5 position—a structural feature that correlates with enhanced antiplatelet potency against AA-induced aggregation [1]. In the comparative study, compounds bearing the C5-cinnamoyl group (2-deacetoxytaxinine B, taxinine, taxinine B, and taxacin) exhibited stronger inhibitory effects against AA-induced aggregation than taxinine A (which bears an -OH group at C5) and compounds with an oxetane ring at C4–C5 (taxchinin B and taxol) [2]. This structural distinction provides a rational basis for selecting 2-deacetoxytaxinine B over taxol or taxinine A when studying C5-cinnamoyl-dependent antiplatelet mechanisms.

Structure-activity relationship Taxane SAR Cinnamoyl group

High-Purity Availability (≥98–99+%) from Multiple Certified Suppliers Supports Reproducible Research

2-Deacetoxytaxinine B is commercially available from multiple vendors with HPLC-verified purity specifications of ≥98% [1] and 99+% . This high-purity commercial availability contrasts with the more variable sourcing landscape for certain structurally related taxanes, where purity certifications may differ substantially across suppliers. The documented melting point of 240 °C (decomposition) [2] and defined storage conditions (powder at –20 °C for 3 years; solvent at –80 °C for 1 year) provide additional quality benchmarks for procurement and laboratory handling.

Natural product procurement Taxane purity HPLC purity

Functional Divergence from Paclitaxel: Antiplatelet Activity vs. Microtubule Stabilization

2-Deacetoxytaxinine B demonstrates a fundamentally different pharmacological profile from paclitaxel (taxol). While paclitaxel exerts anticancer activity through microtubule stabilization, 2-deacetoxytaxinine B is characterized primarily as an antiplatelet agent, inhibiting platelet aggregation via pathways independent of microtubule effects [1]. In the direct comparative study, 2-deacetoxytaxinine B exhibited 3.0-fold greater potency than taxol against AA-induced aggregation (IC₅₀ 16.0 μM vs. 48.2 μM) and 2.0-fold greater potency against U46619-induced aggregation (IC₅₀ 35.0 μM vs. 68.7 μM) [2].

Functional selectivity Microtubule Paclitaxel comparison

Evidence-Driven Application Scenarios for 2-Deacetoxytaxinine B Procurement


Antiplatelet Assay Positive Control with Validated AA-Induced Aggregation Potency

2-Deacetoxytaxinine B is suitable as a positive control in platelet aggregation assays employing arachidonic acid (AA) as the agonist. Its IC₅₀ of 16.0 μM against AA-induced aggregation [1] provides a defined potency benchmark that is 3.9-fold more potent than acetylsalicylic acid (ASA, IC₅₀ = 63.0 μM) and 2.2-fold more potent than the structurally related taxinine B (IC₅₀ = 35.5 μM) [2]. This quantifiable potency differential enables assay validation, inter-laboratory reproducibility checks, and sensitivity calibration of optical aggregometry platforms.

C5-Cinnamoyl Reference Compound for Taxane Structure-Activity Relationship (SAR) Studies

Researchers conducting structure-activity relationship analyses of taxane diterpenoids can utilize 2-deacetoxytaxinine B as a defined reference compound bearing the C5-cinnamoyl ester moiety. Comparative data from the Kim and Yun-Choi (2010) study demonstrates that C5-cinnamoyl-containing taxanes (including 2-deacetoxytaxinine B, IC₅₀ = 16.0 μM; taxinine, IC₅₀ = 14.4 μM; taxinine B, IC₅₀ = 35.5 μM) exhibit systematically greater potency against AA-induced aggregation than C5-hydroxyl-bearing (taxinine A, IC₅₀ = 64.5 μM) or oxetane-ring-containing taxanes (taxol, IC₅₀ = 48.2 μM) [1]. This structure-potency correlation enables mechanistic dissection of the cinnamoyl group's contribution to antiplatelet activity.

Thromboxane A2 Pathway Studies Using U46619-Induced Aggregation Model

2-Deacetoxytaxinine B is appropriate for investigations of thromboxane A2 (TXA₂) receptor-mediated platelet activation pathways. In the U46619-induced aggregation model (U46619 being a stable TXA₂ mimetic), 2-deacetoxytaxinine B exhibits an IC₅₀ of 35.0 μM [1]. This potency is 9.7-fold greater than the clinical reference ASA (IC₅₀ = 340 μM) and 2.0-fold greater than taxol (IC₅₀ = 68.7 μM) [2], enabling more sensitive detection of pathway modulation at reduced compound concentrations. The compound's activity against both AA- and U46619-induced aggregation suggests a mechanism involving interference with arachidonic acid metabolism or TXA₂ receptor signaling.

Functional Differentiation from Microtubule-Active Taxanes in Mechanistic Studies

Investigators requiring a taxane scaffold for pharmacological studies but seeking to avoid confounding microtubule-stabilizing activity should procure 2-deacetoxytaxinine B rather than paclitaxel (taxol) or docetaxel. The Kim and Yun-Choi (2010) comparative study establishes that 2-deacetoxytaxinine B is a potent antiplatelet agent with IC₅₀ values of 16.0 μM (AA-induced) and 35.0 μM (U46619-induced), whereas taxol shows substantially weaker antiplatelet potency (IC₅₀ 48.2 μM and 68.7 μM, respectively) [1]. This functional divergence allows researchers to interrogate taxane pharmacology in platelet biology without the cytoskeletal perturbations characteristic of microtubule-targeting taxanes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Deacetoxytaxinine B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.